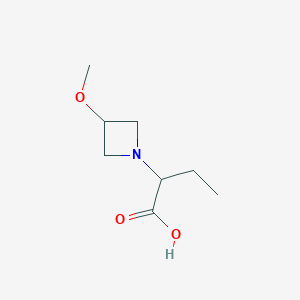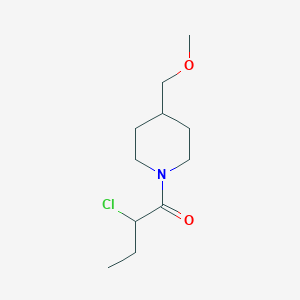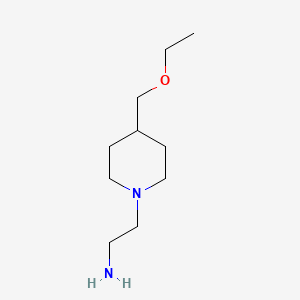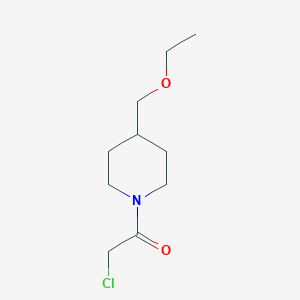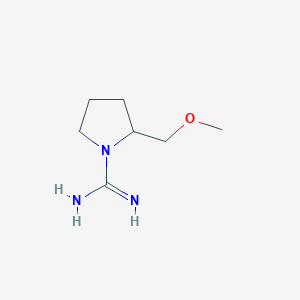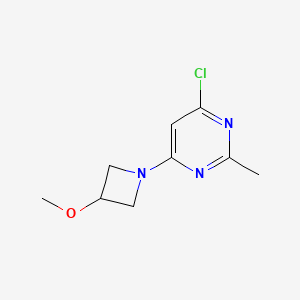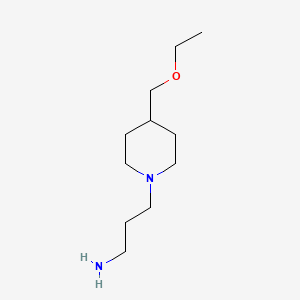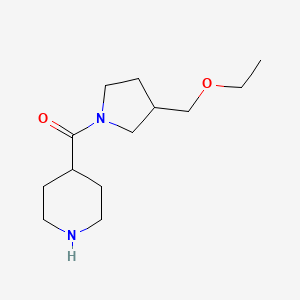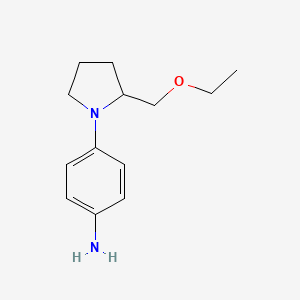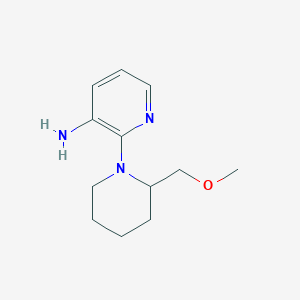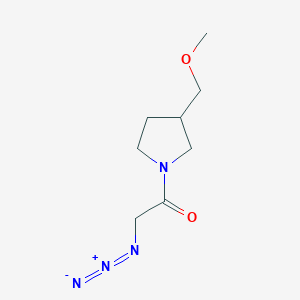
2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound. It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one, can be achieved through two main strategies :Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, particularly those containing pyrrole and pyridine units, are of significant interest due to their broad spectrum of biological activity. The azido group (-N3) is a versatile functional group that can participate in various chemical reactions, including click chemistry, to form complex heterocyclic structures. The utility of azido compounds in synthesizing heterocyclic frameworks is demonstrated through the synthesis of azido-bridged metal complexes and their applications in materials science and catalysis. For example, azido-bridged transition metal complexes exhibit interesting magnetic properties and potential for corrosion inhibition in mild steel, showcasing the interdisciplinary applications of such compounds in chemistry and materials science (Das et al., 2017).
Catalysis
Azido groups play a crucial role in catalytic applications, particularly in the formation of carbon-heteroatom bonds. The synthesis of palladium(II) complexes involving azido ligands demonstrates the catalytic utility of these complexes in methoxycarbonylation reactions, a process essential for producing esters from olefins (Zulu et al., 2020). Such catalytic processes are fundamental in industrial chemistry, highlighting the relevance of azido compounds in synthesizing valuable chemical products.
Magnetic Materials
The synthesis of binuclear and polynuclear metal complexes using azido ligands has led to materials with significant magnetic properties. These complexes serve as models to understand magnetic coupling mechanisms and have potential applications in information storage and quantum computing. The diverse coordination modes of azido ligands with metal ions result in materials exhibiting ferromagnetic or antiferromagnetic interactions, depending on the structural arrangement of the metal centers and azido bridges (Zhang et al., 2012).
Mecanismo De Acción
Target of Action
Compounds containing the pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Again, without specific information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-azido-1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-6-7-2-3-12(5-7)8(13)4-10-11-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFKATSGIDKGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




